

# An In-depth Technical Guide on N-tert-butoxycarbonyl-N-methyl-L-valine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-N-Me-DI-Val-Oh*

Cat. No.: *B558147*

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For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-N-methyl-L-valine, commonly abbreviated as Boc-N-Me-L-Val-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in the synthesis of peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides.<sup>[1]</sup> The incorporation of the N-methyl group offers significant advantages in drug design, including enhanced metabolic stability and improved cell membrane permeability.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, and key applications.

## Core Properties and Data

Boc-N-Me-L-Val-OH is a white to off-white crystalline powder.<sup>[2]</sup> Its chemical structure features the L-valine backbone with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group also attached to the amino nitrogen. This N-methylation is a critical feature for its use in medicinal chemistry.

Property	Value	Reference
IUPAC Name	(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid	[3]
Synonyms	Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid	[3][4]
CAS Number	45170-31-8	[3][4]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub>	[3]
Molecular Weight	231.29 g/mol	[3]
Appearance	White to off-white powder or crystalline solid	[2][4]
Optical Rotation ( $\alpha$ ) <sub>D</sub>	-87.0 to -97.0 deg (c=0.5, EtOH)	[2]

## Experimental Protocols

### Synthesis of N-tert-butoxycarbonyl-N-methyl-L-valine

A common synthetic route to Boc-N-Me-L-Val-OH involves the N-methylation of the Boc-protected L-valine.

Materials:

- N-Boc-L-valine
- Methyl iodide (CH<sub>3</sub>I)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)

- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)

Procedure:

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
- Deprotonation: A solution of N-Boc-L-valine in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, and then at room temperature until the evolution of hydrogen gas ceases.
- Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
- Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layers are combined and acidified to a pH of 2-3 with cold 1N HCl. The acidified aqueous layer is then extracted with diethyl ether.
- Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-tert-butoxycarbonyl-N-methyl-L-valine.

## Applications in Research and Development

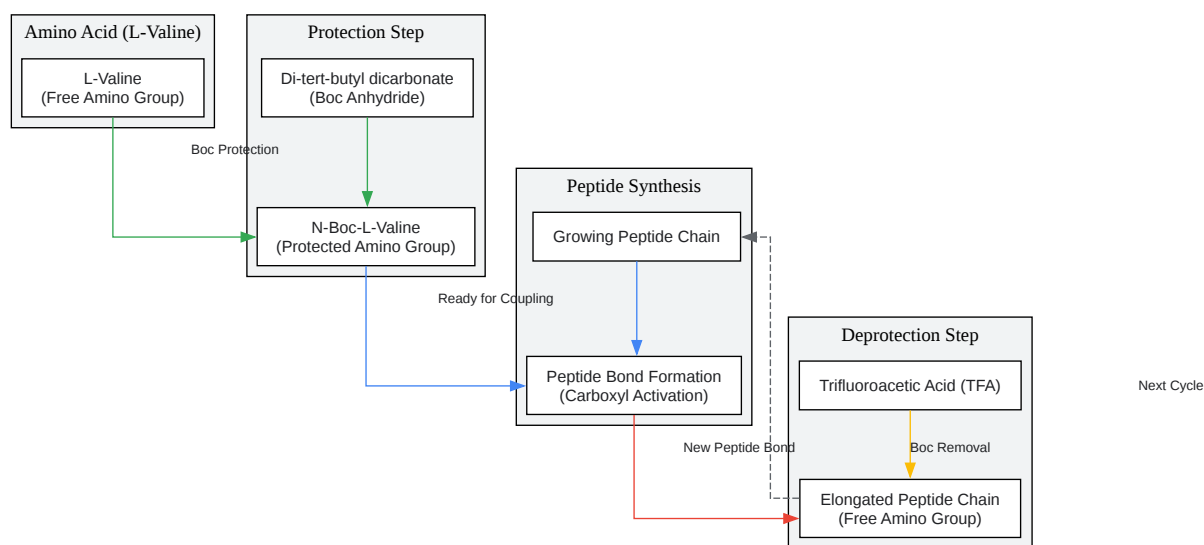
The primary application of Boc-N-Me-L-Val-OH is in solid-phase and solution-phase peptide synthesis.<sup>[5]</sup> The N-methyl group imparts several desirable properties to the resulting peptides:

- Enhanced Proteolytic Resistance: The methyl group sterically hinders the approach of proteases, increasing the peptide's stability in biological systems.<sup>[1]</sup>
- Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can lead to better absorption and cell penetration.<sup>[1]</sup>
- Conformational Rigidity: The presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for receptor binding.<sup>[1]</sup>

These properties make Boc-N-Me-L-Val-OH a valuable building block in the development of peptide-based therapeutics, including potential anticancer agents.<sup>[4]</sup>

## Visualizations

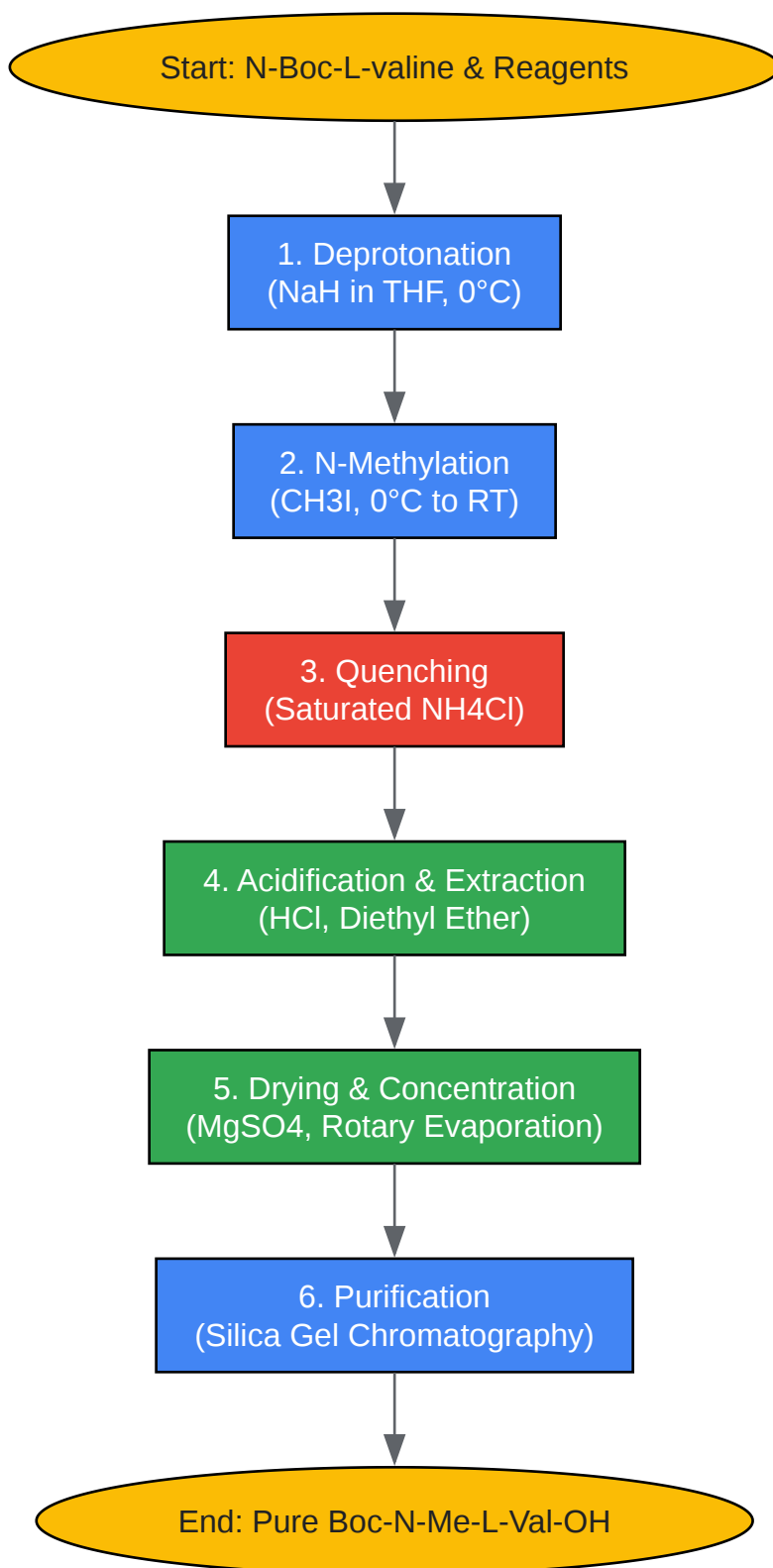
### Logical Relationship of Boc Protection in Peptide Synthesis



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Caption: Logic of Boc protection in peptide synthesis.

## Experimental Workflow: Synthesis and Purification



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Caption: Workflow for Boc-N-Me-L-Val-OH synthesis.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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